
Trimethoxy(1,3,3-tribromopropyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethoxy(1,3,3-tribromopropyl)silane is an organosilicon compound with the molecular formula C6H15Br3O3Si. It is a derivative of trimethoxysilane, where the silicon atom is bonded to a 1,3,3-tribromopropyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethoxy(1,3,3-tribromopropyl)silane can be synthesized through a multi-step process. One common method involves the reaction of trimethoxysilane with 1,3,3-tribromopropane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is then purified using techniques such as distillation or chromatography to achieve the required specifications.
Chemical Reactions Analysis
Types of Reactions
Trimethoxy(1,3,3-tribromopropyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can undergo condensation reactions to form siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used to replace the bromine atoms.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of methoxy groups.
Condensation: Catalysts such as acids or bases can promote the condensation of silanol groups.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine atoms.
Hydrolysis: Silanol derivatives.
Condensation: Siloxane polymers.
Scientific Research Applications
Trimethoxy(1,3,3-tribromopropyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the functionalization of biomolecules and surfaces for biological assays.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Industry: Utilized as a coupling agent in the production of advanced materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of trimethoxy(1,3,3-tribromopropyl)silane involves its ability to form strong covalent bonds with various substrates. The silicon atom can interact with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property makes it an effective coupling agent and surface modifier.
Comparison with Similar Compounds
Similar Compounds
Trimethoxysilane: A simpler analog with three methoxy groups attached to silicon.
(3-Bromopropyl)trimethoxysilane: Similar structure but with only one bromine atom.
(3-Glycidyloxypropyl)trimethoxysilane: Contains a glycidoxy group instead of bromine atoms.
Uniqueness
Trimethoxy(1,3,3-tribromopropyl)silane is unique due to the presence of three bromine atoms, which provide multiple sites for chemical modification. This allows for greater versatility in its applications compared to similar compounds with fewer reactive sites.
Properties
CAS No. |
80058-75-9 |
|---|---|
Molecular Formula |
C6H13Br3O3Si |
Molecular Weight |
400.96 g/mol |
IUPAC Name |
trimethoxy(1,3,3-tribromopropyl)silane |
InChI |
InChI=1S/C6H13Br3O3Si/c1-10-13(11-2,12-3)6(9)4-5(7)8/h5-6H,4H2,1-3H3 |
InChI Key |
CAFBDEZDVPRDPY-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C(CC(Br)Br)Br)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-(1,3-Thiazol-2-yl)diazenyl]aniline](/img/structure/B14429417.png)
![Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate](/img/structure/B14429421.png)
![4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol](/img/structure/B14429423.png)
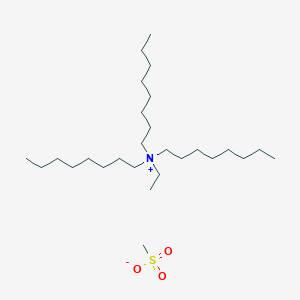

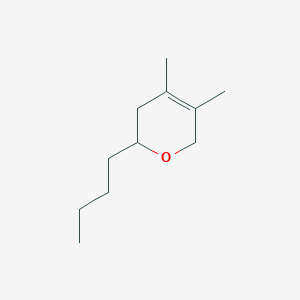
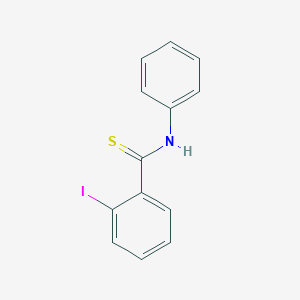
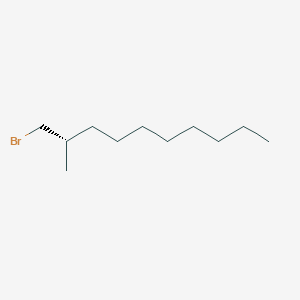
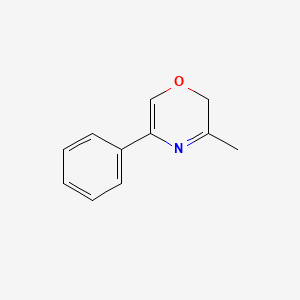

![Benzoxazole, 2-[(2-pyridinylmethyl)thio]-](/img/structure/B14429484.png)
![Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate](/img/structure/B14429487.png)

